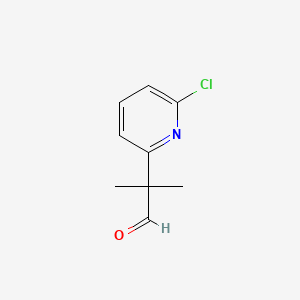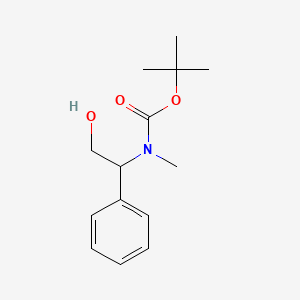
Methyl2-amino-5-bromo-3-ethynylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-5-bromo-3-ethynylbenzoate is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromobenzoic acid and ethynyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
Industrial Production Methods
Industrial production of Methyl 2-amino-5-bromo-3-ethynylbenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also include additional steps for purification and quality control to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Methyl 2-amino-5-bromo-3-ethynylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and copper co-catalysts are used in Sonogashira coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include amine derivatives.
Coupling Reactions: Products include various substituted benzoates with extended carbon chains.
科学的研究の応用
Methyl 2-amino-5-bromo-3-ethynylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-amino-5-bromo-3-ethynylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of an ethynyl group.
Methyl 2-amino-5-bromo-4-ethynylbenzoate: Similar structure but with the ethynyl group at a different position.
Methyl 2-amino-5-chloro-3-ethynylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 2-amino-5-bromo-3-ethynylbenzoate is unique due to the presence of the ethynyl group at the 3-position, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H8BrNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
methyl 2-amino-5-bromo-3-ethynylbenzoate |
InChI |
InChI=1S/C10H8BrNO2/c1-3-6-4-7(11)5-8(9(6)12)10(13)14-2/h1,4-5H,12H2,2H3 |
InChIキー |
CMIWKGZHJKETPA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1N)C#C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


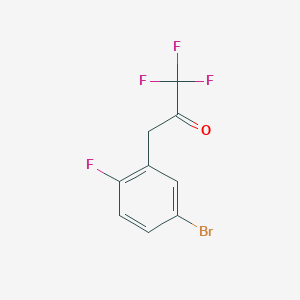
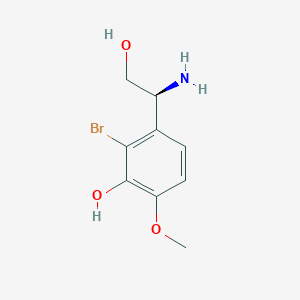
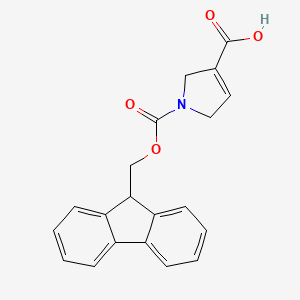
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)
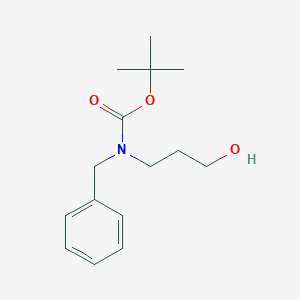



![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)

![3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13552019.png)
![1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride](/img/structure/B13552029.png)
